Sylvestroside I

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

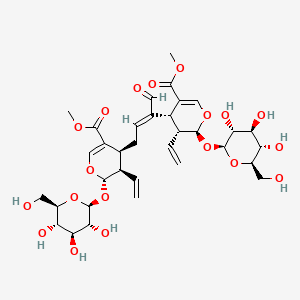

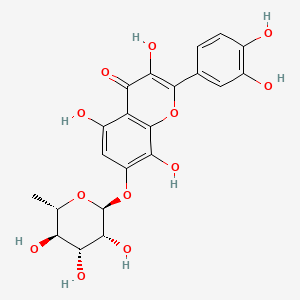

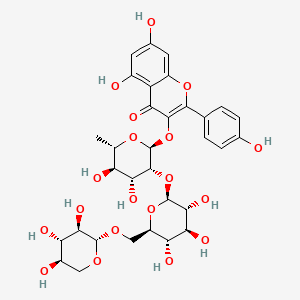

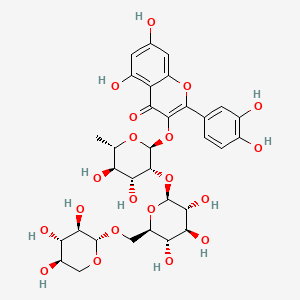

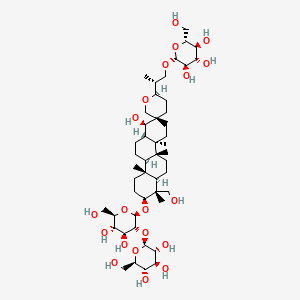

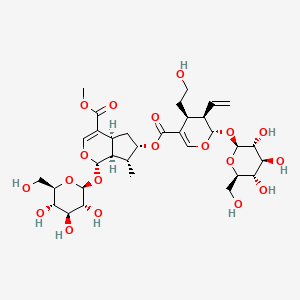

Sylvestroside I is an iridoid isolated from Acicarpha tribuloides .

Synthesis Analysis

Iridoids are a class of active compounds that widely exist in the plant kingdom. Many compounds with novel structure and outstanding activity have been identified. Iridoid compounds have been confirmed to mainly exist as the prototype and aglycone and Ι and II metabolites, by biological transformation . An overview of the two-phase solvent systems used in the countercurrent separation of phenylethanoid glycosides and iridoids and their biological relevance has been discussed .Molecular Structure Analysis

Iridoids are a class of active compounds that widely exist in the plant kingdom .Chemical Reactions Analysis

Iridoids are a class of active compounds that widely exist in the plant kingdom .Physical And Chemical Properties Analysis

Sylvestroside I has a molecular formula of C33H48O19 and a molecular weight of 748.7 g/mol . It is a natural product found in Abelia chinensis and Dipsacus laciniatus .Wissenschaftliche Forschungsanwendungen

Chemical Composition and Isolation

Sylvestroside I is a novel bis-iridoid glucoside identified in Dipsacus sylvestris. It is one of several compounds isolated from this plant, including swerosidic acid and secologanic acid (Jensen, Lyse-Petersen, & Nielsen, 1979). In Pterocephalus hookeri, a traditional Tibetan medicine, sylvestroside I was identified as a major cyclooxygenase-2 inhibitor, suggesting its potential role in treating inflammatory diseases (Zhu et al., 2021).

Therapeutic Properties

Sylvestroside I has shown significant biological activities. In Scabiosa stellata, two bis-iridoids including sylvestroside I demonstrated antibacterial, antioxidant, anti-tyrosinase, and cytotoxic activities, which are significant for potential medical applications (Lehbili et al., 2018). Additionally, in Picrorhiza kurroa, sylvestroside IV and related compounds were found to inhibit the Viral protein R, further highlighting the potential of sylvestroside compounds in antiviral therapies (Win et al., 2019).

Wirkmechanismus

- In traditional Tibetan medicine, Pterocephalus hookeri (from which Sylvestroside I is derived) has been used for thousands of years. It is prescribed for heat syndrome, dysentery, arthritis, and plague .

- Modern pharmacological studies suggest that Sylvestroside I has anti-inflammatory, anti-rheumatoid arthritis, analgesic, anticancer, and neuroprotective effects .

Target of Action

Biochemical Pathways

Safety and Hazards

Eigenschaften

IUPAC Name |

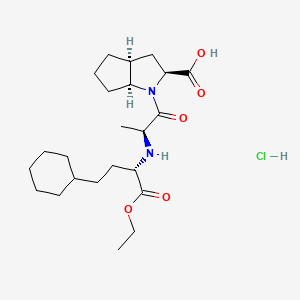

methyl (1S,4aS,6S,7R,7aS)-6-[(2S,3R,4S)-3-ethenyl-4-(2-hydroxyethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H48O19/c1-4-13-14(5-6-34)16(10-46-30(13)51-32-26(41)24(39)22(37)19(8-35)49-32)29(44)48-18-7-15-17(28(43)45-3)11-47-31(21(15)12(18)2)52-33-27(42)25(40)23(38)20(9-36)50-33/h4,10-15,18-27,30-42H,1,5-9H2,2-3H3/t12-,13+,14-,15+,18-,19+,20+,21+,22+,23+,24-,25-,26+,27+,30-,31-,32-,33-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSNATUGVSVGFFN-RXSNYNEVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=COC(C(C4CCO)C=C)OC5C(C(C(C(O5)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)C4=CO[C@H]([C@@H]([C@@H]4CCO)C=C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H48O19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

748.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the primary mechanism of action for Sylvestroside I's anti-inflammatory effects?

A: Sylvestroside I exhibits anti-inflammatory activity primarily by inhibiting cyclooxygenase-2 (COX-2) activity. [] This enzyme plays a crucial role in the production of prostaglandin E2 (PGE2), a key mediator of inflammation. By suppressing COX-2 activity, Sylvestroside I reduces PGE2 release, thereby dampening the inflammatory response. []

Q2: From which plant sources can Sylvestroside I be isolated?

A: Research indicates that Sylvestroside I can be isolated from several plant species. It has been identified in Pterocephalus hookeri, a traditional Tibetan medicine used to treat inflammatory diseases. [, ] Additionally, Acicarpha tribuloides (Calyceraceae), another medicinal plant, has been reported as a source of Sylvestroside I. []

Q3: Are there any specific challenges associated with isolating Sylvestroside I from plant material?

A: Yes, isolating pure Sylvestroside I can be challenging. Plant extracts often contain a complex mixture of compounds, making purification difficult. Researchers have employed techniques like affinity solid-phase extraction HPLC and preparative HPLC to successfully isolate Sylvestroside I with high purity (>95%). []

Q4: Have there been any studies comparing the chemical composition of different parts of the same plant for Sylvestroside I content?

A: Yes, a study utilizing ultra-high-performance liquid chromatography (UPLC) investigated the chemical variations between the aerial parts and roots of Pterocephalus hookeri. [] Interestingly, the study found that the root extract contained significantly higher levels of Sylvestroside I compared to the aerial parts. [] This finding highlights the importance of considering different plant parts for potential variations in bioactive compound concentrations.

Q5: Beyond its anti-inflammatory effects, are there other potential pharmacological activities associated with Sylvestroside I?

A: While the research primarily focuses on Sylvestroside I's anti-inflammatory activity, extracts from Acicarpha tribuloides containing this compound also demonstrated analgesic effects in mice models. [] Further research is necessary to fully elucidate whether Sylvestroside I directly contributes to these analgesic effects and to explore its potential in other therapeutic areas.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.